![molecular formula C6H2BrClFI B1437856 1-Bromo-2-chloro-3-fluoro-4-iodobenzene CAS No. 1000573-03-4](/img/structure/B1437856.png)
1-Bromo-2-chloro-3-fluoro-4-iodobenzene
Overview
Description
“1-Bromo-2-chloro-3-fluoro-4-iodobenzene” is a halogenated benzene derivative . It has a molecular formula of CHBrClFI, an average mass of 335.340 Da, and a monoisotopic mass of 333.805695 Da .
Molecular Structure Analysis
The molecule consists of a benzene ring substituted with four different halogens: bromine (Br), chlorine (Cl), fluorine (F), and iodine (I) . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
This compound has a density of 2.3±0.1 g/cm³. It has a boiling point of 277.1±35.0 °C at 760 mmHg. The vapour pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 49.5±3.0 kJ/mol. The flash point is 121.4±25.9 °C .Scientific Research Applications
Vibrational Spectra Analysis : One of the applications is in the analysis of vibrational spectra of halobenzene cations. A study by Kwon, Kim, and Kim (2002) investigated the vibrational spectra in the ground and excited electronic states of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, using mass-analyzed threshold ionization spectrometry (Kwon, Kim & Kim, 2002).
SNAr Reaction Mechanism : The compound is also relevant in the study of the mechanism of SNAr (nucleophilic aromatic substitution) reactions. Onyido and Hirst (1991) explored the influence of steric and electronic effects on the SNAr reactions in dimethyl sulphoxide, using related compounds (Onyido & Hirst, 1991).
Radiolysis Studies : Another application is in the field of radiolysis, where Naik and Mohan (2005) used ion-chromatographic techniques to estimate the halide ion yield formed from the reaction of radicals with various dihalobenzenes, including 1-bromo-2-chloro-3-fluoro-4-iodobenzene (Naik & Mohan, 2005).
Electrochemical Fluorination Studies : The compound also finds application in electrochemical fluorination studies. Horio et al. (1996) investigated the mechanism of formation of various fluorinated compounds during the electrolysis of halobenzenes (Horio et al., 1996).
Photochemical Reaction Studies : In the field of photochemistry, the compound is used in studying the photochemical reactions of acyl iodides with aryl halides. Voronkov et al. (2013) conducted a study on this, examining the reaction patterns and products (Voronkov et al., 2013).
Complex Formation with Cyclodextrins : The interaction and complex formation of halobenzenes, including 1-Bromo-2-chloro-3-fluoro-4-iodobenzene, with cyclodextrins in an aqueous medium is another application. Takuma, Deguchi, and Sanemasa (1990) found that the formation constants for cyclodextrins with halobenzenes increase with the size of the halogen atom (Takuma, Deguchi & Sanemasa, 1990).
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMQSNUPWNOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661536 | |
Record name | 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-fluoro-4-iodobenzene | |
CAS RN |
1000573-03-4 | |
Record name | 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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